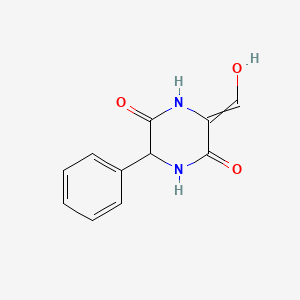

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-6-8-10(15)13-9(11(16)12-8)7-4-2-1-3-5-7/h1-6,9,14H,(H,12,16)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNUQNLXONWSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=CO)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00770953 | |

| Record name | 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00770953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142975-48-2 | |

| Record name | 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00770953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method involves the condensation reaction between 6-phenylpiperazine-2,5-dione and formaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form hydroxymethyl derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled temperatures.

Major Products

Oxidation: Carboxylic acids

Reduction: Hydroxymethyl derivatives

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DKPs are a well-studied class of cyclic dipeptides with diverse biological activities. Below is a detailed comparison of this compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Diversity: The hydroxymethylidene group in the target compound is rare compared to methoxybenzylidene (e.g., compound 5 in ) or alkylidene (e.g., 6-methyl in ) substituents. Electron-withdrawing groups (e.g., dicyanovinyl in ) enhance photochemical properties, while bulky groups (e.g., indolylmethyl in ) correlate with herbicidal activity.

Biological Activity: Cytotoxicity: Methoxybenzylidene and 2-methylpropylidene substituents (e.g., compound 5) are linked to cytotoxicity against cancer cell lines (e.g., H1299, HeLa) . Antimicrobial/Herbicidal: Indole- or benzyl-substituted DKPs (e.g., ) show herbicidal and antifungal activity, likely due to interactions with plant or microbial enzymes.

Physicochemical Properties :

- Lipophilicity : Methyl-substituted DKPs (e.g., (6S)-3,3,6-trimethyl ) have lower molecular weights (156.18 vs. 218.21) and higher lipophilicity, favoring blood-brain barrier penetration .

- Solubility : The hydroxymethylidene group may improve aqueous solubility compared to methoxy or arylidene derivatives .

Mechanistic Insights:

- Cytotoxicity : Methoxy and alkylidene groups in DKPs (e.g., compound 5) may intercalate DNA or inhibit topoisomerases .

- Herbicidal Activity : Indole-containing DKPs (e.g., ) likely disrupt plant cell wall synthesis or hormone signaling.

- Antileishmanial Action : Hydroxypropyl and methylpropyl groups (e.g., ) could target parasite-specific enzymes or membrane integrity.

Biological Activity

3-(Hydroxymethylidene)-6-phenylpiperazine-2,5-dione, also known as Linezolid Impurity 16, is a synthetic compound derived from Linezolid, an oxazolidinone antibiotic. This compound has garnered interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O3

- CAS Number : 142975-48-2

- Molecular Weight : 218.21 g/mol

The biological activity of this compound is primarily linked to its ability to inhibit bacterial protein synthesis. It targets the 23S ribosomal RNA of the 50S subunit in bacteria, preventing the formation of the essential 70S initiation complex required for translation. This mechanism is similar to that of its parent compound, Linezolid, which is effective against various Gram-positive bacteria including resistant strains like MRSA and VRE.

Antibacterial Activity

This compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's ability to inhibit bacterial growth is attributed to its interference with protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 µg/mL |

| Enterococcus faecalis (VRE) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

Recent studies have indicated that this compound may also possess anticancer properties. In vitro tests on various cancer cell lines suggest that it can induce cytotoxic effects and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 20 | Significant reduction in viability after 48h |

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis observed |

| A549 (Lung Cancer) | 25 | Inhibition of cell migration |

Study on Antiviral Activity

A study evaluated the antiviral potential of various piperazine derivatives including those related to this compound. The compound was tested against HIV and showed moderate activity with a CC50 value of approximately 92 µM in Vero cells .

Combination Therapy Insights

In combination with other chemotherapeutic agents such as doxorubicin, this compound demonstrated an ability to enhance cytotoxicity against resistant cancer cells. For instance, when combined with doxorubicin at a concentration of 5 µM, significant reductions in cell viability were observed in MCF7 cells treated with higher concentrations of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.